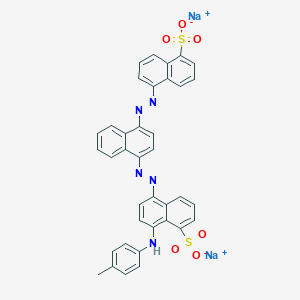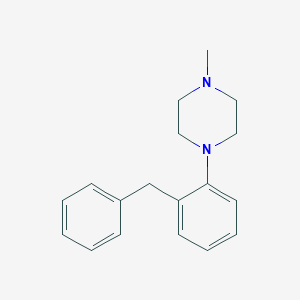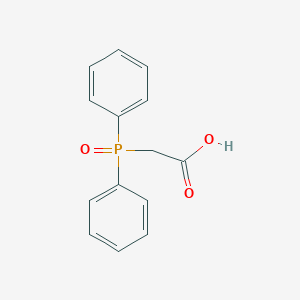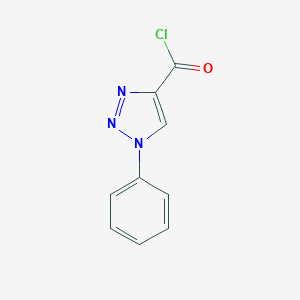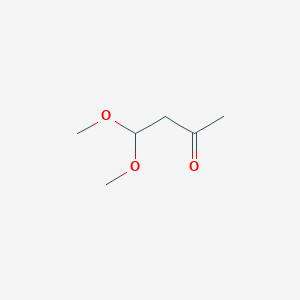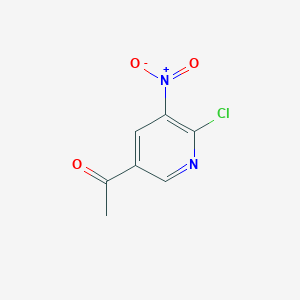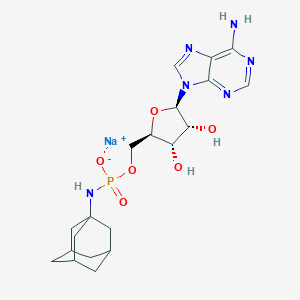
Adenosine 5'-phosphor(adamantyl)amidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5'-phosphor(adamantyl)amidate (APA) is a synthetic analog of adenosine, a nucleoside involved in various biochemical and physiological processes in the body. APA has gained significant attention in the scientific community due to its potential as a therapeutic agent for various conditions.
Mécanisme D'action
Adenosine 5'-phosphor(adamantyl)amidate exerts its effects by binding to adenosine receptors, specifically the A1 and A3 receptors. Activation of the A1 receptor leads to inhibition of adenylate cyclase, resulting in decreased cAMP levels and decreased intracellular calcium levels. Activation of the A3 receptor leads to inhibition of phospholipase C, resulting in decreased intracellular calcium levels. These effects lead to decreased inflammation, decreased oxidative stress, and decreased proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Adenosine 5'-phosphor(adamantyl)amidate has been shown to have various biochemical and physiological effects, including decreased inflammation, decreased oxidative stress, and decreased proliferation of cancer cells. Adenosine 5'-phosphor(adamantyl)amidate has also been shown to improve cardiac function and reduce infarct size in animal models of ischemia-reperfusion injury. In addition, Adenosine 5'-phosphor(adamantyl)amidate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Adenosine 5'-phosphor(adamantyl)amidate has several advantages for lab experiments, including its stability, ease of synthesis, and specificity for adenosine receptors. However, Adenosine 5'-phosphor(adamantyl)amidate has some limitations, including its relatively low potency and selectivity compared to other adenosine receptor agonists.
Orientations Futures
There are several future directions for research on Adenosine 5'-phosphor(adamantyl)amidate, including the development of more potent and selective analogs, the evaluation of Adenosine 5'-phosphor(adamantyl)amidate as a potential therapeutic agent for other conditions, and the investigation of the molecular mechanisms underlying its effects. In addition, the development of new methods for synthesizing Adenosine 5'-phosphor(adamantyl)amidate and other adenosine analogs may facilitate their use in research and clinical applications.
Conclusion:
In conclusion, Adenosine 5'-phosphor(adamantyl)amidate is a synthetic analog of adenosine with potential therapeutic applications for various conditions. Adenosine 5'-phosphor(adamantyl)amidate exerts its effects through binding to adenosine receptors, leading to decreased inflammation, decreased oxidative stress, and decreased proliferation of cancer cells. Adenosine 5'-phosphor(adamantyl)amidate has several advantages for lab experiments, including its stability and specificity for adenosine receptors, but also has some limitations, including its relatively low potency and selectivity. Future research on Adenosine 5'-phosphor(adamantyl)amidate may lead to the development of more potent and selective analogs and the identification of new therapeutic applications.
Méthodes De Synthèse
Adenosine 5'-phosphor(adamantyl)amidate can be synthesized using various methods, including solid-phase synthesis, solution-phase synthesis, and enzymatic synthesis. Solid-phase synthesis involves the stepwise addition of protected nucleoside phosphoramidite building blocks on a solid support, followed by deprotection and purification. Solution-phase synthesis involves the coupling of protected nucleoside phosphoramidites in solution, followed by deprotection and purification. Enzymatic synthesis involves the use of enzymes to catalyze the synthesis of Adenosine 5'-phosphor(adamantyl)amidate from adenosine and other precursors.
Applications De Recherche Scientifique
Adenosine 5'-phosphor(adamantyl)amidate has been studied extensively for its potential as a therapeutic agent for various conditions, including ischemia-reperfusion injury, inflammation, and cancer. Adenosine 5'-phosphor(adamantyl)amidate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Adenosine 5'-phosphor(adamantyl)amidate has also been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation. In addition, Adenosine 5'-phosphor(adamantyl)amidate has been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis.
Propriétés
Numéro CAS |
133310-22-2 |
|---|---|
Nom du produit |
Adenosine 5'-phosphor(adamantyl)amidate |
Formule moléculaire |
C20H28N6NaO6P |
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
sodium;(1-adamantylamino)-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate |
InChI |
InChI=1S/C20H29N6O6P.Na/c21-17-14-18(23-8-22-17)26(9-24-14)19-16(28)15(27)13(32-19)7-31-33(29,30)25-20-4-10-1-11(5-20)3-12(2-10)6-20;/h8-13,15-16,19,27-28H,1-7H2,(H2,21,22,23)(H2,25,29,30);/q;+1/p-1/t10?,11?,12?,13-,15-,16-,19-,20?;/m1./s1 |
Clé InChI |
HRDIMZMKGRTOBX-FSPCGKLCSA-M |
SMILES isomérique |
C1C2CC3CC1CC(C2)(C3)NP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.[Na+] |
SMILES |
C1C2CC3CC1CC(C2)(C3)NP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.[Na+] |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.[Na+] |
Autres numéros CAS |
133310-22-2 |
Synonymes |
A5'PAA adenosine 5'-phosphor(adamantyl)amidate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




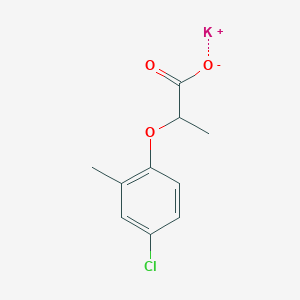
![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)
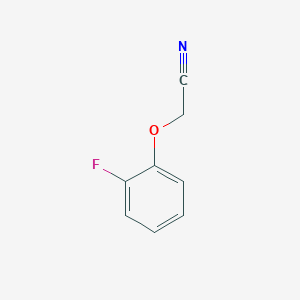
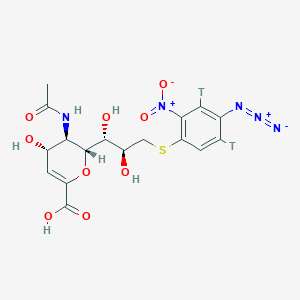
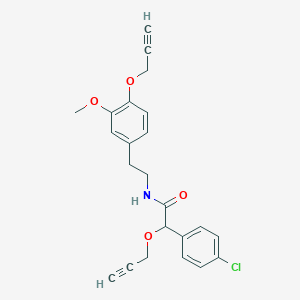
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)
